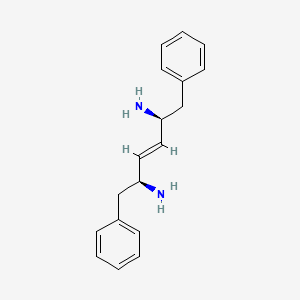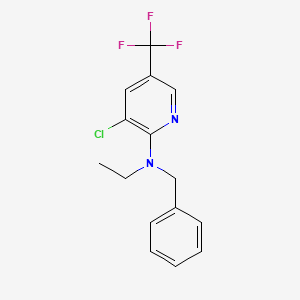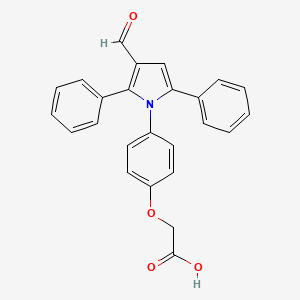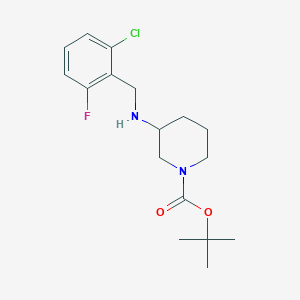
(2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine is a compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by its two phenyl groups attached to a hexene backbone, with two amine groups positioned at the second and fifth carbon atoms. The stereochemistry of the compound is defined by the (2S,5S,E) configuration, indicating the spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine typically involves multi-step organic reactions. One common method includes the use of starting materials such as benzaldehyde and hexane derivatives. The reaction conditions often require the presence of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds. These products can have different physical and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential therapeutic applications. It is explored for its role in modulating biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine include other hexene derivatives with different substituents and stereochemistry. Examples include:
- (2R,5R,E)-1,6-diphenylhex-3-ene-2,5-diamine
- (2S,5S,Z)-1,6-diphenylhex-3-ene-2,5-diamine
- (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and amine groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C18H22N2 |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
(E,2S,5S)-1,6-diphenylhex-3-ene-2,5-diamine |
InChI |
InChI=1S/C18H22N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-12,17-18H,13-14,19-20H2/b12-11+/t17-,18-/m1/s1 |
InChI-Schlüssel |
GNALQNHRLANMHW-LLSOJIOMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](/C=C/[C@H](CC2=CC=CC=C2)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C=CC(CC2=CC=CC=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)


![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)
![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)

![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)

![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)


